1-(Pyridazin-3-yl)imidazolidin-2-one
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Overview
Description
1-(Pyridazin-3-yl)imidazolidin-2-one is a heterocyclic compound that features both pyridazine and imidazolidinone rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Pyridazin-3-yl)imidazolidin-2-one typically involves the reaction of pyridazine derivatives with imidazolidinone precursors. One common method includes the direct incorporation of the carbonyl group into 1,2-diamines, followed by cyclization to form the imidazolidinone ring . Another approach involves the diamination of olefins or the intramolecular hydroamination of linear urea derivatives .
Industrial Production Methods
Industrial production of this compound may utilize catalytic processes to enhance yield and efficiency. Catalysts such as metal complexes or organocatalysts are often employed to facilitate the reaction under milder conditions .
Chemical Reactions Analysis
Types of Reactions
1-(Pyridazin-3-yl)imidazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the pyridazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce alkyl or acyl groups .
Scientific Research Applications
1-(Pyridazin-3-yl)imidazolidin-2-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(Pyridazin-3-yl)imidazolidin-2-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets depend on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Similar Compounds
1-(Pyridin-3-yl)imidazolidin-2-one: Similar in structure but with a pyridine ring instead of pyridazine.
1-(Pyrimidin-3-yl)imidazolidin-2-one: Contains a pyrimidine ring, offering different electronic properties.
Uniqueness
1-(Pyridazin-3-yl)imidazolidin-2-one is unique due to the presence of the pyridazine ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for designing compounds with specific biological activities .
Properties
Molecular Formula |
C7H8N4O |
---|---|
Molecular Weight |
164.16 g/mol |
IUPAC Name |
1-pyridazin-3-ylimidazolidin-2-one |
InChI |
InChI=1S/C7H8N4O/c12-7-8-4-5-11(7)6-2-1-3-9-10-6/h1-3H,4-5H2,(H,8,12) |
InChI Key |
QYOLTTKLZKXMOH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(=O)N1)C2=NN=CC=C2 |
Origin of Product |
United States |
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